(Butylamino)acetonitrile

Description

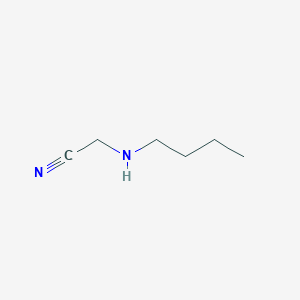

Structure

3D Structure

Properties

IUPAC Name |

2-(butylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-3-5-8-6-4-7/h8H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMMZKAWNAKPJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184186 | |

| Record name | (Butylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-04-6 | |

| Record name | 2-(Butylamino)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Butylamino)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3010-04-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103146 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Butylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (butylamino)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Butylamino)acetonitrile physical and chemical properties

An In-depth Technical Guide to (Butylamino)acetonitrile: Physical and Chemical Properties

Abstract

This compound, an α-aminonitrile, is a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and synthetic applications. Detailed experimental protocols for its synthesis via the Strecker reaction are presented, along with graphical representations of the reaction mechanism and experimental workflow to aid researchers, scientists, and drug development professionals in its effective utilization.

Chemical Identity

This compound is an organic compound containing both a secondary amine and a nitrile functional group. Its chemical identity is well-defined by various nomenclature and registry systems.

| Identifier | Value |

| IUPAC Name | 2-(Butylamino)acetonitrile |

| CAS Number | 3010-04-6[1] |

| EC Number | 221-132-7 |

| Linear Formula | CH3(CH2)3NHCH2CN |

| SMILES | CCCCNCC#N |

| InChI | 1S/C6H12N2/c1-2-3-5-8-6-4-7/h8H,2-3,5-6H2,1H3[1] |

| InChIKey | SPMMZKAWNAKPJM-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C6H12N2 | [1][2][3] |

| Molecular Weight | 112.17 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Boiling Point | 85 °C at 9 mmHg | [2] |

| Density | 0.891 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.434 | [2] |

| logP (Octanol/Water Partition Coefficient) | -0.54 (Predicted) | [4] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands for the N-H and C≡N functional groups. The NIST WebBook and other sources provide reference spectra.[1][5][6]

-

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR data would provide detailed information about the carbon-hydrogen framework of the molecule.

Reactivity and Synthetic Applications

This compound is primarily utilized as a synthetic intermediate. Its reactivity is centered around the amino and nitrile functionalities.

A key application is in the Strecker synthesis of α-amino acids.[7] In this reaction, an aldehyde or ketone reacts with an amine and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. This compound can be considered as being formed from the reaction of butylamine, formaldehyde, and a cyanide source.[7] It can serve as a building block for the synthesis of more complex molecules, particularly N-butyl substituted α-amino acids and their derivatives.[7]

Experimental Protocols

The following is a generalized experimental protocol for the formation of an α-aminonitrile, a class of compounds to which this compound belongs, via the Strecker reaction.[7]

Materials:

-

Aldehyde (1.0 eq)

-

Dibutylamine (1.0 eq)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and the anhydrous solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Add dibutylamine dropwise to the stirred solution.

-

If a catalyst is used, it should be added at this stage.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Warm the reaction to room temperature and continue stirring for an additional 1-2 hours to facilitate imine formation.

-

The subsequent addition of a cyanide source would lead to the formation of the α-aminonitrile.

Visualizations

Plausible Synthetic Pathway: Strecker Reaction

Caption: Plausible synthetic pathway for this compound.

Experimental Workflow: α-Aminonitrile Synthesis

Caption: Generalized workflow for α-aminonitrile synthesis.

Logical Relationship: Reactants to Product

Caption: Logical relationship of reactants in the synthesis.

Safety Information

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[8][9] It is harmful if swallowed, in contact with skin, or if inhaled. For detailed safety information, refer to the Safety Data Sheet (SDS).[2][9][10]

References

- 1. This compound [webbook.nist.gov]

- 2. (N-BUTYLAMINO)ACETONITRILE | 3010-04-6 [chemicalbook.com]

- 3. This compound (CAS 3010-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Acetonitrile - Wikipedia [en.wikipedia.org]

- 5. (N-BUTYLAMINO)ACETONITRILE(3010-04-6) IR Spectrum [m.chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. airgas.com [airgas.com]

- 10. liverpool.ac.uk [liverpool.ac.uk]

In-Depth Technical Guide: (Butylamino)acetonitrile (CAS 3010-04-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Butylamino)acetonitrile, with the CAS number 3010-04-6, is a chemical intermediate belonging to the class of α-aminonitriles. Its structure, featuring a secondary amine and a nitrile group on the same methylene bridge, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Strecker reaction, and its potential applications in the preparation of various derivatives and as a scaffold in medicinal chemistry.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3010-04-6 | [1][2] |

| Molecular Formula | C₆H₁₂N₂ | [1][3] |

| Molecular Weight | 112.17 g/mol | [1][3] |

| Appearance | Liquid (presumed) | N/A |

| Boiling Point | 85 °C at 9 mmHg | [1][2] |

| Density | 0.891 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.434 | [1][2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| SMILES | CCCCNCC#N | [1][3] |

| InChI Key | SPMMZKAWNAKPJM-UHFFFAOYSA-N | [1][3] |

This compound is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound.[1] It should be stored in a well-ventilated place, away from heat and open flames.

Table 2: Safety and Hazard Information

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral, Dermal, Inhalation), Category 4; Skin Irritation, Category 2; Eye Irritation, Category 2A; Specific Target Organ Toxicity (Single Exposure), Category 3 | GHS07 (Exclamation Mark) | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Synthesis of this compound

The primary method for synthesizing α-aminonitriles like this compound is the Strecker reaction. This one-pot, three-component reaction involves the condensation of an aldehyde (formaldehyde), a primary amine (butylamine), and a cyanide source.

Reaction Mechanism

The Strecker synthesis proceeds through the initial formation of an imine from the reaction of butylamine and formaldehyde. Subsequent nucleophilic attack by the cyanide ion on the imine intermediate yields this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the principles of the Strecker reaction.

Materials:

-

Butylamine

-

Formaldehyde (37% aqueous solution)

-

Potassium Cyanide (KCN)

-

Hydrochloric Acid (HCl) for pH adjustment (optional)

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Imine Formation: In a well-ventilated fume hood, charge a round-bottom flask with butylamine (1.0 equivalent). Cool the flask in an ice bath.

-

Slowly add a 37% aqueous solution of formaldehyde (1.1 equivalents) to the cooled and stirring butylamine. Maintain the temperature below 10 °C during the addition.

-

Allow the mixture to stir in the ice bath for 30 minutes to facilitate the formation of the imine intermediate.

-

Cyanide Addition: In a separate beaker, carefully dissolve potassium cyanide (1.2 equivalents) in a minimal amount of cold water. Caution: Potassium cyanide is extremely toxic. Handle with appropriate safety precautions, including wearing gloves and working in a fume hood.

-

Slowly add the potassium cyanide solution to the reaction mixture using a dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the complete addition of the cyanide solution, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation.

Experimental Workflow

Applications in Organic Synthesis

This compound serves as a valuable intermediate for the synthesis of a variety of nitrogen-containing compounds, primarily through reactions involving its secondary amine functionality.[1]

Synthesis of N-Substituted Amides, Carbamates, and Sulfonamides

The secondary amine in this compound can readily react with acyl chlorides, isocyanates, and sulfonyl chlorides to form the corresponding N-substituted amides, carbamates, and sulfonamides, respectively. These derivatives can be of interest in medicinal chemistry and materials science.

Conceptual Application in Agrochemical Synthesis

While direct literature is limited, the structure of this compound suggests its potential as a synthon in the synthesis of agrochemicals. For instance, α-aminonitriles can be precursors to heterocyclic structures that form the core of some fungicides.

Biological Relevance

Conclusion

This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis is accessible through the robust Strecker reaction. The reactivity of its secondary amine allows for the straightforward synthesis of various derivatives, which may have applications in drug discovery and materials science. Further research into the biological activity of this compound and its derivatives is warranted, given the known anthelmintic properties of the broader class of aminoacetonitrile derivatives. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

- 1. (ブチルアミノ)アセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (N-BUTYLAMINO)ACETONITRILE | 3010-04-6 [chemicalbook.com]

- 3. This compound (CAS 3010-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (Butylamino)acetonitrile from Butylamine: A Technical Guide

This technical guide provides an in-depth overview of the synthesis of (butylamino)acetonitrile from butylamine, primarily through the Strecker synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, quantitative data, and a visualization of the reaction pathway.

Introduction

This compound is a valuable intermediate in organic synthesis. Its preparation from butylamine is a classic example of the Strecker synthesis, a three-component reaction involving an amine, an aldehyde (in this case, formaldehyde), and a cyanide source.[1][2] This one-pot reaction is an efficient method for the formation of α-aminonitriles, which are precursors to amino acids and other important nitrogen-containing compounds.[3][4]

Reaction Pathway and Mechanism

The synthesis proceeds via the formation of an intermediate iminium ion from the reaction of butylamine and formaldehyde. This is followed by the nucleophilic addition of a cyanide ion to the iminium carbon, yielding the final product, this compound.[2][3]

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its physical properties.

| Parameter | Value | Reference |

| Reactant Stoichiometry | ||

| Butylamine | 1.0 mole equivalent | [1] |

| Formaldehyde | 1.0 mole equivalent | [1] |

| Sodium Cyanide | 1.0 mole equivalent | [1] |

| Reaction Conditions | ||

| Temperature | 0-10°C (addition), then room temperature | [1] |

| Reaction Time | 12-24 hours | [1] |

| Product Properties | ||

| Molecular Formula | C₆H₁₂N₂ | [5] |

| Molecular Weight | 112.17 g/mol | [5] |

| Boiling Point | 85 °C at 9 mm Hg | [6] |

| Density | 0.891 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.434 | [6] |

Experimental Protocol

The following protocol is adapted from established procedures for the Strecker synthesis of analogous α-aminonitriles.[1]

4.1. Materials and Equipment

-

n-Butylamine

-

Formaldehyde (37% aqueous solution)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

4.2. Procedure

-

Amine Salt Formation: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add n-butylamine (1.0 mole equivalent). Slowly add an equimolar amount of concentrated hydrochloric acid, diluted with water, while stirring. Continue stirring until the butylamine salt is fully dissolved.

-

Formaldehyde Addition: Slowly add a 37% aqueous solution of formaldehyde (1.0 mole equivalent) to the stirred solution from a dropping funnel. It is crucial to maintain the reaction temperature below 10 °C during this addition.

-

Cyanide Addition: In a separate beaker, carefully dissolve sodium cyanide (1.0 mole equivalent) in a minimal amount of water. Caution: Sodium cyanide is highly toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. Slowly add the sodium cyanide solution to the reaction mixture using the dropping funnel, ensuring the temperature remains below 10 °C.

-

Reaction: Once the addition of all reagents is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.[1]

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Sodium Cyanide: Sodium cyanide is a highly toxic substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. In case of contact with acid, highly toxic hydrogen cyanide gas is evolved.

-

Reagents: Butylamine, formaldehyde, and hydrochloric acid are corrosive and should be handled with care.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before commencing any experimental work.

References

- 1. benchchem.com [benchchem.com]

- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. This compound (CAS 3010-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. (N-BUTYLAMINO)ACETONITRILE | 3010-04-6 [chemicalbook.com]

An In-depth Technical Guide to the Spectral Data of (Butylamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (butylamino)acetonitrile, a key chemical intermediate in various synthetic processes. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.51 | s | 2H | N-CH₂ -CN |

| 2.64 | t | 2H | CH₂ -NH |

| 1.48 | p | 2H | CH₂ -CH₂-NH |

| 1.35 | h | 2H | CH₂ -CH₃ |

| 0.92 | t | 3H | CH₃ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 117.7 | C N |

| 50.1 | C H₂-NH |

| 37.1 | N-C H₂-CN |

| 31.7 | C H₂-CH₂-NH |

| 20.4 | C H₂-CH₃ |

| 13.9 | C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Medium, Broad | N-H Stretch |

| 2958, 2932, 2872 | Strong | C-H Stretch (Aliphatic) |

| 2245 | Medium | C≡N Stretch (Nitrile) |

| 1466 | Medium | C-H Bend (CH₂) |

| 1128 | Medium | C-N Stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 112 | 5 | [M]⁺ (Molecular Ion) |

| 83 | 100 | [M - C₂H₅]⁺ |

| 56 | 60 | [C₄H₈]⁺ |

| 44 | 85 | [C₂H₆N]⁺ |

| 41 | 40 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 seconds, and a total of 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 seconds, and a total of 1024 scans. Proton decoupling was applied during the acquisition.

-

Referencing: Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) salt plates.

-

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum was acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The volatile liquid sample of this compound was introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) inlet.

-

Instrumentation: An electron ionization (EI) mass spectrometer was used for analysis.

-

Ionization: The sample was ionized using a 70 eV electron beam.

-

Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 10-200.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of this compound.

Caption: Workflow for Spectroscopic Analysis.

Molecular weight and formula of (Butylamino)acetonitrile

An In-depth Technical Guide to (Butylamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on this compound, a valuable intermediate in organic synthesis. It covers its fundamental chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Chemical and Physical Properties

This compound, also known as N-n-Butylaminoacetonitrile, is a chemical compound with the CAS Registry Number 3010-04-6.[1][2][3] Its molecular structure and properties make it a useful building block in the synthesis of more complex molecules.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂ | [1][2][3][4][5] |

| Molecular Weight | 112.17 g/mol | [2][3][5] |

| Monoisotopic Mass | 112.10005 Da | [4] |

| CAS Number | 3010-04-6 | [1][2][3] |

| Boiling Point | 85 °C at 9 mmHg | [3][6] |

| Density | 0.891 g/mL at 25 °C | [3][6] |

| Refractive Index | n20/D 1.434 | [3][6] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved via the Strecker reaction. This well-established method involves the reaction of an amine (butylamine) with an aldehyde (formaldehyde) and a cyanide source to form an α-aminonitrile.

Experimental Protocol: Strecker Synthesis

This protocol outlines a generalized procedure for the laboratory-scale synthesis of this compound.

Materials and Reagents:

-

Butylamine (C₄H₁₁N)

-

Formaldehyde solution (37% in H₂O)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Standard laboratory glassware for organic synthesis

-

Ice bath

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, combine butylamine (1.0 equivalent) with a suitable solvent like dichloromethane.

-

Slowly add formaldehyde solution (1.0 equivalent) dropwise to the stirred solution while maintaining the temperature below 10 °C.

-

Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours to ensure the complete formation of the intermediate imine/iminium ion.

-

-

Cyanide Addition:

-

In a separate beaker, dissolve sodium cyanide (1.0 equivalent) in a minimal amount of water.

-

Caution: This step is exothermic and releases toxic hydrogen cyanide gas if the solution becomes acidic. Perform this step in a well-ventilated fume hood.

-

Carefully add the aqueous cyanide solution dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.

-

Once the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent, and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation to yield pure this compound.

-

Visualized Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound via the Strecker reaction.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. PubChemLite - this compound (C6H12N2) [pubchemlite.lcsb.uni.lu]

- 5. This compound (CAS 3010-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. (N-BUTYLAMINO)ACETONITRILE | 3010-04-6 [chemicalbook.com]

Technical Guide: Physicochemical Properties and Synthesis of (Butylamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of (Butylamino)acetonitrile, specifically its boiling point and density. Detailed experimental protocols for the determination of these properties are presented to ensure accurate and reproducible results in a laboratory setting. Furthermore, this guide outlines the synthetic workflow for this compound, a versatile building block in organic synthesis, particularly in the development of nitrogen-containing heterocyclic compounds relevant to agrochemical and pharmaceutical research.

Physicochemical Properties

This compound is a chemical intermediate with properties that are crucial for its handling, purification, and application in synthetic chemistry. The primary physical constants, boiling point and density, are summarized below.

Data Presentation

The experimentally determined boiling point and density of this compound are presented in Table 1.

| Property | Value | Conditions |

| Boiling Point | 85 °C | at 9 mmHg |

| Density | 0.891 g/mL | at 25 °C |

Experimental Protocols

Accurate determination of the physicochemical properties of a compound is fundamental for its characterization and use in further applications. The following sections detail the methodologies for measuring the boiling point and density of this compound.

Determination of Boiling Point under Reduced Pressure

Given that this compound has a relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for its purification and the determination of its boiling point to prevent potential decomposition.

Methodology:

-

Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry. Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: Place a small volume of crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

-

Distillation:

-

Begin stirring the sample and gradually apply vacuum to the system, adjusting to the desired pressure (e.g., 9 mmHg).

-

Slowly heat the distillation flask using a heating mantle.

-

Observe the temperature on the thermometer. The boiling point is the temperature at which the vapor and liquid are in equilibrium, characterized by a steady condensation of the liquid on the thermometer bulb.

-

Record the stable temperature reading from the thermometer and the corresponding pressure from the manometer. This temperature is the boiling point of the substance at that specific reduced pressure.[1]

-

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or by measuring the mass of a known volume.

Methodology using a Graduated Cylinder and Balance:

-

Mass of Empty Cylinder: Place a clean and dry graduated cylinder on an analytical balance and tare its mass.

-

Volume Measurement: Carefully transfer a precise volume of this compound (e.g., 10 mL) into the graduated cylinder. Record the exact volume, reading the bottom of the meniscus.

-

Mass of Cylinder with Liquid: Place the graduated cylinder containing the liquid back on the analytical balance and record the total mass.

-

Calculation:

-

Subtract the mass of the empty graduated cylinder from the total mass to determine the mass of the this compound.

-

Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume). For accurate results, this procedure should be repeated multiple times, and the average value should be reported.

-

Synthesis of this compound: Experimental Workflow

This compound can be synthesized via a Strecker-type reaction involving butylamine, formaldehyde, and a cyanide source. The general experimental workflow is depicted below.

Caption: Experimental workflow for the synthesis of this compound.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, providing essential data and methodologies for the handling and application of this compound.

References

Commercial Availability and Suppliers of (Butylamino)acetonitrile: A Technical Guide

For researchers, scientists, and drug development professionals, sourcing key chemical intermediates is a critical step in the discovery and development pipeline. (Butylamino)acetonitrile, a versatile building block in organic synthesis, is valued for its role in the preparation of more complex molecules, including amides, carbamates, and sulfonamides.[1][2] This technical guide provides an in-depth overview of the commercial availability of this compound, its suppliers, and relevant technical data to facilitate its procurement and application in research.

Physicochemical Properties

This compound, with the CAS number 3010-04-6, is a chemical compound with the linear formula CH3(CH2)3NHCH2CN. Its molecular weight is 112.17 g/mol .[1] It is a combustible liquid with a boiling point of 85 °C at 9 mmHg and a density of 0.891 g/mL at 25 °C.[1]

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound, primarily for research and development purposes. The available purity levels and quantities vary among suppliers. The following table summarizes the offerings from several prominent suppliers. Please note that pricing and stock availability are subject to change and direct inquiry with the supplier is recommended.

| Supplier | CAS Number | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich | 3010-04-6 | 97% | Discontinued | Formerly available, may have historical data. |

| Matrix Scientific | 18071-38-0(Di-n-butylamino)acetonitrile | Not Specified | 25.00g, 100.00g | Pricing available upon inquiry.[3] |

| ChemicalBook | 3010-04-6 | 99.00% | Price per gram available | Lists multiple suppliers.[1] |

| CP Lab Safety | 3010-04-6 | 97% | 5 grams | For professional, industrial, or research use only.[4] |

| Weifang Yangxu Group Co., Ltd. | 3010-04-6 | 99% | Bulk quantities available | Offers large production capacity.[5] |

| Hangzhou Keying Chem Co., Ltd. | 3010-04-6 | 98% Min | Not Specified | Listed as a pharmaceutical intermediate. |

Experimental Protocols: Synthesis via Strecker Reaction

While specific experimental protocols for the direct application of this compound are often proprietary or application-dependent, its synthesis is a well-established process. The most common method for preparing α-aminonitriles like this compound is the Strecker synthesis.[6][7] This one-pot, three-component reaction involves the condensation of an aldehyde (formaldehyde in this case), an amine (butylamine), and a cyanide source.[7]

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Materials:

-

Butylamine

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl) for pH adjustment

-

Dichloromethane (CH2Cl2) or Diethyl ether (Et2O) for extraction

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) for drying

Procedure:

-

Imine Formation:

-

In a well-ventilated fume hood, dissolve butylamine (1.0 equivalent) in a suitable solvent like water or a water/methanol mixture in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

-

Slowly add formaldehyde (1.1 equivalents) to the stirred solution while maintaining the temperature below 10 °C.[7]

-

Stir the mixture for 30-60 minutes to allow for the formation of the intermediate iminium ion.[7][8]

-

-

Cyanide Addition:

-

In a separate beaker, carefully dissolve potassium cyanide (1.2 equivalents) in a minimal amount of cold water. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Slowly add the cyanide solution to the reaction mixture using a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.[7]

-

-

Reaction and Work-up:

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).[7]

-

Combine the organic layers and wash with brine (2 x 50 mL).[7]

-

-

Purification:

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of an α-aminonitrile, such as this compound, via the Strecker reaction.

Caption: General workflow for the synthesis of this compound via the Strecker reaction.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and serious eye irritation.[9] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this chemical.[9] Work should be conducted in a well-ventilated area, preferably a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[9]

References

- 1. (N-BUTYLAMINO)ACETONITRILE | 3010-04-6 [chemicalbook.com]

- 2. This compound 97 3010-04-6 [sigmaaldrich.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. (N-BUTYLAMINO)ACETONITRILE, CasNo.3010-04-6 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Core Safety, Handling, and MSDS for (Butylamino)acetonitrile: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive guide to the safety, handling, and Material Safety Data Sheet (MSDS) information for (butylamino)acetonitrile. Due to limited publicly available, in-depth safety and toxicological data for this compound, this guide leverages detailed information from acetonitrile as a close structural and chemical analog. This information should be used as a guide and supplemented with professional judgment and a thorough risk assessment before handling this compound.

Chemical Identification and Physical Properties

This compound is a chemical compound with the molecular formula C6H12N2.[1][2][3] It is also known by other names, including N-n-Butylaminoacetonitrile and Acetonitrile, (butylamino)-.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H12N2 | [1][2][3] |

| Molecular Weight | 112.17 g/mol | [1][2][3] |

| CAS Number | 3010-04-6 | [1][3] |

| Boiling Point | 85 °C at 9 mm Hg | [1] |

| Density | 0.891 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.434 | [1] |

| Storage Temperature | Room Temperature | [1] |

Hazard Identification and Classification

Diagram 1: Assumed GHS Classification Pathway

References

The Dawn of Synthetic Amino Acids: A Technical Guide to the Discovery and First Synthesis of Aminonitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal discovery and first reported synthesis of α-aminonitriles, a cornerstone of organic chemistry that paved the way for the laboratory synthesis of amino acids. This breakthrough, known as the Strecker synthesis, remains a fundamental and versatile method in the repertoire of synthetic chemists, particularly in the fields of drug discovery and development where unnatural amino acids are of significant interest.

The Discovery: Adolph Strecker and the Synthesis of Alanine

In 1850, the German chemist Adolph Strecker reported a groundbreaking series of chemical reactions that, for the first time, produced an amino acid from simple starting materials in the laboratory.[1][2] His work, published in the journal Annalen der Chemie und Pharmacie, detailed the reaction of acetaldehyde with ammonia and hydrogen cyanide to produce an intermediate α-aminonitrile, which upon hydrolysis, yielded the amino acid alanine.[1][3] This elegant, multi-component reaction demonstrated a new pathway to the fundamental building blocks of proteins and opened a new era in the study of these vital molecules.[4]

The Strecker synthesis was a landmark achievement, providing a rational and reproducible method for creating amino acids, which had previously only been obtainable from natural sources.[4] The simplicity and robustness of the reaction have allowed it to endure for over 170 years, with numerous modifications and applications developed since its initial discovery.[5]

The First Reported Synthesis: A Two-Stage Process

The original Strecker synthesis is a two-stage process.[6] The first stage involves the one-pot reaction of an aldehyde (or ketone), ammonia, and a cyanide source to form an α-aminonitrile.[7] The second stage is the hydrolysis of the nitrile group of the α-aminonitrile to a carboxylic acid, yielding the final amino acid.[1][5][7]

Key Chemical Transformations

The core of the Strecker synthesis involves two key chemical transformations:

-

Iminium Ion Formation and Nucleophilic Attack: The aldehyde and ammonia first react to form a hemiaminal, which then dehydrates to form an iminium ion. The cyanide ion, a potent nucleophile, then attacks the electrophilic carbon of the iminium ion to form the stable α-aminonitrile.[1]

-

Nitrile Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to a carboxylic acid. This transformation proceeds through a carboximidate intermediate to yield the final α-amino acid.

Quantitative Data of the First Synthesis

For illustrative purposes, the table below summarizes the key components of the first reported synthesis.

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Role |

| Acetaldehyde | CH₃CHO | 44.05 | Carbonyl source |

| Ammonia | NH₃ | 17.03 | Amine source |

| Hydrogen Cyanide | HCN | 27.03 | Cyanide source |

| α-Aminopropionitrile | CH₃CH(NH₂)CN | 70.09 | Intermediate |

| Alanine | CH₃CH(NH₂)COOH | 89.09 | Final Product |

Experimental Protocols of the First Reported Synthesis

The following is a reconstruction of the likely experimental protocol for the first synthesis of an aminonitrile, based on historical accounts and modern understanding of the Strecker reaction. It is important to note that the original 1850 publication may not have specified all of these parameters with the same level of detail as a modern experimental section.

Objective: To synthesize α-aminopropionitrile as an intermediate for the synthesis of racemic alanine.

Materials:

-

Acetaldehyde (ethanal)

-

Aqueous ammonia solution

-

Hydrogen cyanide (or a source of cyanide such as potassium cyanide)

-

Hydrochloric acid (for hydrolysis)

-

Diethyl ether (for extraction)

-

Apparatus for heating and distillation

Procedure:

Stage 1: Synthesis of α-Aminopropionitrile

-

In a well-ventilated fume hood, a cooled aqueous solution of ammonia is mixed with acetaldehyde.

-

To this mixture, an aqueous solution of hydrogen cyanide is added slowly with constant stirring. The reaction is exothermic and cooling may be necessary to maintain a moderate temperature.

-

The reaction mixture is stirred for a period of time to allow for the formation of the α-aminopropionitrile. The exact duration in the original experiment is not specified, but modern protocols often allow the reaction to proceed for several hours to overnight.

-

The resulting solution containing the α-aminopropionitrile is then subjected to an extraction with a suitable organic solvent, such as diethyl ether, to isolate the aminonitrile from the aqueous reaction mixture.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is carefully removed by distillation to yield the crude α-aminopropionitrile.

Stage 2: Hydrolysis to Alanine

-

The crude α-aminopropionitrile is treated with a strong acid, such as concentrated hydrochloric acid.

-

The mixture is heated under reflux for several hours to effect the hydrolysis of the nitrile group to a carboxylic acid.

-

After cooling, the resulting solution is neutralized with a base to precipitate the crude alanine.

-

The crude amino acid is then purified by recrystallization from a suitable solvent, such as a water/ethanol mixture, to obtain the final product.

Visualizing the Synthesis

The following diagrams illustrate the key signaling pathway (reaction mechanism) and a logical workflow for the first reported synthesis of an aminonitrile.

Caption: Reaction mechanism for the formation of α-aminopropionitrile.

Caption: Experimental workflow of the first aminonitrile synthesis.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Strecker Amino Acid Synthesis [drugfuture.com]

- 3. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Strecker Synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: (Butylamino)acetonitrile in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Butylamino)acetonitrile is an α-aminonitrile, a class of organic compounds featuring both an amino and a nitrile functional group attached to the same carbon atom. These molecules are valuable intermediates in organic synthesis, primarily serving as precursors for α-amino acids and various nitrogen-containing heterocycles. The reactivity of this compound is intrinsically linked to the chemical transformations of these two functional groups.

This document provides detailed application notes and experimental protocols for the use of this compound in the Strecker amino acid synthesis, focusing on its role as a key intermediate for the preparation of N-butyl substituted amino acids.

Core Application: Synthesis of N-Butylglycine via Hydrolysis

The most prominent application of this compound is its role as a direct precursor to N-butylglycine, an N-substituted α-amino acid. This transformation is achieved through the hydrolysis of the nitrile functional group. The hydrolysis can be performed under either acidic or basic conditions, with the choice of conditions often depending on the compatibility of other functional groups within the molecule and desired reaction kinetics.

Experimental Protocols

1. Acidic Hydrolysis of this compound to N-Butylglycine Hydrochloride

This protocol outlines the hydrolysis of the nitrile group under strong acidic conditions to yield the hydrochloride salt of N-butylglycine.

-

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Crystallization dish

-

Buchner funnel and filter paper

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a 6 M solution of hydrochloric acid (approximately 10-15 mL per gram of aminonitrile).

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator.

-

The resulting crude solid is N-butylglycine hydrochloride. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified product.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

2. Basic Hydrolysis of this compound to N-Butylglycine

This protocol describes the hydrolysis of the nitrile under alkaline conditions, followed by neutralization to yield the free amino acid.

-

Materials:

-

This compound

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

pH meter or pH paper

-

Hydrochloric Acid (for neutralization)

-

Rotary evaporator

-

Ion-exchange chromatography column (optional)

-

-

Procedure:

-

Prepare a 4 M aqueous solution of sodium hydroxide.

-

In a round-bottom flask, add this compound (1.0 eq) and the 4 M NaOH solution (approximately 10 mL per gram of aminonitrile).

-

Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with stirring.

-

Monitor the evolution of ammonia gas (a byproduct of the reaction) as an indicator of reaction progress. The reaction is typically complete within 2-6 hours.

-

After cooling to room temperature, carefully neutralize the reaction mixture to pH 7 using a dilute solution of hydrochloric acid.

-

Concentrate the neutralized solution under reduced pressure to remove water.

-

The resulting solid will be a mixture of N-butylglycine and sodium chloride.

-

Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by passing the aqueous solution through an ion-exchange column to remove the inorganic salts.

-

Quantitative Data

The following table summarizes typical reaction conditions and yields for the hydrolysis of N-substituted α-aminonitriles, which are analogous to the hydrolysis of this compound.

| Hydrolysis Method | Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference Analogue |

| Acidic Hydrolysis | 6 M HCl | 100-110 | 4-8 | 85-95 | Hydrolysis of various α-aminonitriles |

| Basic Hydrolysis | 4 M NaOH | 100-110 | 2-6 | 80-90 | Hydrolysis of N- and N,N-substituted nitriles |

Visualizing the Synthetic Pathways

Diagram 1: Strecker Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Hydrolysis of this compound to N-Butylglycine

Caption: Hydrolysis pathways from this compound.

Other Potential Applications

While the primary application is the synthesis of N-butylglycine, this compound can serve as a versatile building block in other synthetic transformations.

-

Reduction to Diamines: The nitrile group can be reduced using various reducing agents (e.g., lithium aluminum hydride, catalytic hydrogenation) to yield the corresponding diamine, N-butyl-1,2-ethanediamine. This diamine can be a valuable precursor for the synthesis of ligands, chelating agents, and heterocyclic compounds.

-

Alkylation at the α-Carbon: Under strongly basic conditions, the α-proton (the proton on the carbon bearing the amino and nitrile groups) can be abstracted to form a carbanion. This nucleophilic species can then react with various electrophiles (e.g., alkyl halides) to introduce substituents at the α-position, leading to the synthesis of more complex N-butyl-α-amino acids after subsequent hydrolysis.

-

Reactions with Nucleophiles: The nitrile group can be attacked by other nucleophiles besides water. For instance, reaction with aminothiols can lead to the formation of thiazoline derivatives, which can be further transformed into thiol-containing dipeptides.[1]

These alternative applications highlight the potential of this compound as a versatile intermediate for the synthesis of a diverse range of nitrogen-containing molecules relevant to pharmaceutical and materials science research. Detailed protocols for these applications would be highly substrate- and reagent-dependent and would require specific literature consultation for optimization.

References

Application Notes and Protocol for the Synthesis of Amides from Nitriles

Introduction

The synthesis of amides is a cornerstone of modern organic chemistry, with broad applications in pharmaceutical and materials science. While the user specified (butylamino)acetonitrile, this α-aminonitrile is not typically employed as a direct reagent for the synthesis of a wide range of amides. Its primary application lies in the Strecker synthesis of α-amino acids. However, the broader class of compounds to which it belongs, nitriles, are common precursors for amide synthesis. This document provides a detailed protocol for a well-established method of converting nitriles to primary amides through catalytic hydration. This approach is characterized by its high efficiency and tolerance of various functional groups.

The hydration of nitriles offers a direct and atom-economical route to primary amides. Several catalytic systems have been developed for this transformation, utilizing transition metals to achieve high yields under mild conditions. One notable method involves the use of a platinum-based catalyst, which has demonstrated high activity and chemoselectivity for this conversion. Other methods include the use of ruthenium, copper, and iron catalysts, as well as base-catalyzed hydration.[1][2][3][4]

This protocol will focus on a general and robust method for the catalytic hydration of nitriles to primary amides, providing researchers with a reliable procedure for this important transformation.

Experimental Protocol: Platinum-Catalyzed Hydration of Nitriles to Amides

This protocol is adapted from established procedures for the hydration of nitriles using a homogeneous platinum-based catalyst.[5]

Materials:

-

Nitrile substrate

-

Platinum-based catalyst (e.g., Ghaffar-Parkins catalyst)[5]

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrile substrate (1.0 eq) and the platinum-based catalyst (0.005 eq).

-

Solvent Addition: Add a 2:1 mixture of ethanol and water to the flask. The reaction concentration should be approximately 0.5 M.

-

Reaction Conditions: The reaction mixture is heated to 80°C with vigorous stirring. The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 5 hours.[5]

-

Work-up:

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.[5]

-

The resulting residue is redissolved in a suitable organic solvent, such as methanol.[5]

-

The organic solution is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.[5]

-

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide.[5]

Data Presentation

The following table summarizes the yields of various primary amides synthesized from their corresponding nitriles using a platinum-based catalyst, demonstrating the broad applicability of this method.[5]

| Entry | Nitrile Substrate | Amide Product | Yield (%) |

| 1 | Benzonitrile | Benzamide | 95 |

| 2 | 4-Methoxybenzonitrile | 4-Methoxybenzamide | 98 |

| 3 | 4-Chlorobenzonitrile | 4-Chlorobenzamide | 92 |

| 4 | 2-Furonitrile | 2-Furamide | 95 |

| 5 | Pivalonitrile | Pivalamide | 85 |

| 6 | Cyclopropanecarbonitrile | Cyclopropanecarboxamide | 88 |

Alternative Methods for Amide Synthesis from Nitriles

While the platinum-catalyzed hydration is highly effective, other methods are also widely used:

-

Base-Catalyzed Hydration: Inexpensive and readily available bases like sodium hydroxide can catalyze the hydration of aromatic nitriles to their corresponding amides.[1]

-

Anhydrous Hydration using Aldoximes: A rhodium catalyst can facilitate the conversion of nitriles to amides under neutral and anhydrous conditions, using an aldoxime as the water source. This method is particularly useful for substrates with acid or base-labile functional groups.[6][7]

-

Iron-Catalyzed Synthesis from Nitriles and Amines: An iron-catalyzed coupling of nitriles with amines provides a direct route to N-substituted amides.[3]

-

Ruthenium-Catalyzed Hydration: A heterogeneous catalyst of ruthenium hydroxide on alumina can effectively catalyze the hydration of nitriles in water.[4]

Visualizations

Experimental Workflow for Platinum-Catalyzed Amide Synthesis

Caption: Workflow for the platinum-catalyzed synthesis of amides from nitriles.

General Reaction Scheme for Nitrile Hydration

Caption: General chemical equation for the hydration of a nitrile to a primary amide.

References

- 1. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Catalytic Hydration of Nitriles to Amides: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source [organic-chemistry.org]

- 7. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

Application of (Butylamino)acetonitrile in Medicinal Chemistry: A Detailed Overview

(Butylamino)acetonitrile , a member of the α-aminonitrile family of organic compounds, serves as a versatile building block in medicinal chemistry. Its primary application lies in its use as a synthetic intermediate for the construction of more complex molecules with therapeutic potential. While direct pharmacological activity of this compound itself is not extensively documented, its derivatives have been explored in the development of agents targeting prevalent diseases such as type 2 diabetes and parasitic infections.

Core Applications in Drug Discovery

The reactivity of this compound is centered around its α-aminonitrile moiety, which can be readily transformed into other functional groups, making it a valuable synthon for creating diverse molecular scaffolds. The two principal areas where derivatives of this compound and related compounds have shown promise are:

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. Several approved drugs, known as "gliptins," are DPP-4 inhibitors.[1] The synthesis of certain DPP-4 inhibitors involves the use of α-aminonitrile derivatives as key intermediates.[2] These compounds often mimic the structure of the natural substrates of DPP-4.

-

Anthelmintic Agents: Aminoacetonitrile derivatives (AADs) have emerged as a novel class of synthetic compounds with potent activity against parasitic nematodes.[3] These compounds have shown efficacy against strains that are resistant to existing anthelmintic drugs, highlighting their potential to address the growing challenge of drug resistance in veterinary and human medicine.

Synthesis of this compound Derivatives

This compound is typically synthesized through a multicomponent reaction known as the Strecker synthesis. This reaction involves the condensation of an aldehyde (such as formaldehyde), an amine (butylamine), and a cyanide source. The resulting α-aminonitrile can then be further modified to introduce various pharmacophores and optimize its biological activity.

Experimental Protocols

While specific protocols for the direct application of this compound in the synthesis of marketed drugs are proprietary, the following sections provide generalized experimental procedures for the synthesis of α-aminonitriles and their derivatives, based on established chemical literature.

Protocol 1: Synthesis of this compound via Strecker Reaction

This protocol outlines the general procedure for the synthesis of an N-substituted α-aminonitrile.

Materials:

-

Formaldehyde (37% aqueous solution)

-

Butylamine

-

Potassium cyanide (KCN)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a well-ventilated fume hood, a solution of butylamine in diethyl ether is cooled in an ice bath.

-

Formaldehyde solution is added dropwise to the stirred butylamine solution while maintaining the temperature below 10°C.

-

A solution of potassium cyanide in water is then added slowly to the reaction mixture.

-

The reaction is allowed to stir at room temperature overnight.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.

Safety Note: Potassium cyanide is highly toxic. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment.

Protocol 2: General Procedure for the Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Intermediate

This protocol describes a conceptual pathway for the elaboration of an α-aminonitrile into a core structure relevant to DPP-4 inhibitors.

Materials:

-

This compound

-

A suitable acylating agent (e.g., an amino acid derivative with a protecting group)

-

A coupling agent (e.g., DCC, EDC)

-

An appropriate solvent (e.g., dichloromethane, DMF)

-

Reagents for deprotection

Procedure:

-

This compound is dissolved in an anhydrous solvent under an inert atmosphere.

-

The protected amino acid and the coupling agent are added to the solution.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is worked up to remove the coupling agent byproducts.

-

The resulting intermediate is purified by column chromatography.

-

The protecting group is removed under appropriate conditions to yield the final inhibitor core.

Quantitative Data

While specific quantitative data for compounds directly derived from this compound is scarce in publicly available literature, the following table presents representative data for related aminoacetonitrile derivatives in the context of DPP-4 inhibition and anthelmintic activity to illustrate the potential potency of this class of compounds.

| Compound Class | Target | Assay | Activity (IC50/EC50) | Reference |

| Aminoacetonitrile Derivative | Haemonchus contortus (parasitic nematode) | In vitro larval motility | < 1 µg/mL | [3] |

| Cyanopyrrolidine-based DPP-4 Inhibitor | Dipeptidyl Peptidase-4 (DPP-4) | Enzyme inhibition assay | Nanomolar range | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway affected by DPP-4 inhibitors and a typical workflow for the synthesis and evaluation of novel therapeutic agents.

References

Application Notes: (Butylamino)acetonitrile as a Versatile Precursor for Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Butylamino)acetonitrile, an α-aminonitrile, is a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a variety of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for diverse reactivity in cyclization and multicomponent reactions. These application notes provide an overview of the synthetic utility of this compound and related α-aminonitriles in the preparation of key heterocyclic scaffolds such as thiazoles, imidazoles, and pyrroles.

Key Applications

This compound serves as a key intermediate for the synthesis of several classes of heterocyclic compounds. The primary modes of reactivity involve the participation of both the amino and the nitrile functionalities in ring-forming reactions.

Synthesis of 5-Aminothiazoles

A prominent application of α-aminonitriles like this compound is in the Cook-Heilbron thiazole synthesis. This reaction involves the condensation of an α-aminonitrile with carbon disulfide, typically under mild conditions, to yield 5-aminothiazoles.[1][2][3] The resulting 5-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.

Synthesis of Imidazoles

Substituted imidazoles can be synthesized from α-aminonitriles and aldehydes.[4][5] This transformation leverages the reactivity of the α-aminonitrile as a synthon for building the imidazole ring.

Synthesis of Pyrroles and Dihydropyrroles

The cyclocondensation of α-aminonitriles with α,β-unsaturated carbonyl compounds (enones) provides a direct route to 3,4-dihydro-2H-pyrrole-2-carbonitriles and subsequently to 2,3,5-trisubstituted pyrroles.[6][7][8] This method offers a straightforward approach to these important heterocyclic systems.

Data Presentation

| Heterocyclic System | Reagents for Cyclization with this compound | Key Reaction Type | Reference |

| 5-Amino-2-thio-thiazole | Carbon Disulfide (CS₂) | Cook-Heilbron Synthesis | [1][2][9] |

| Substituted Imidazoles | Aldehydes | Condensation/Cyclization | [4][10] |

| Dihydropyrroles/Pyrroles | α,β-Unsaturated Carbonyls (Enones) | Cyclocondensation | [6][7] |

Experimental Protocols

Protocol 1: Synthesis of 5-(Butylamino)thiazole-2-thiol from this compound (Cook-Heilbron Synthesis)

This protocol outlines a general procedure for the synthesis of a 5-aminothiazole derivative using this compound and carbon disulfide.

Materials:

-

This compound

-

Carbon Disulfide (CS₂)

-

Pyridine (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Round-bottom flask

-

Stirring apparatus

-

Reflux condenser

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add pyridine (1.2 eq).

-

Cool the mixture in an ice bath and add carbon disulfide (1.1 eq) dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mandatory Visualizations

Reaction Pathway for 5-Aminothiazole Synthesis

Caption: Cook-Heilbron synthesis of a 5-aminothiazole derivative.

Experimental Workflow for Heterocycle Synthesis

Caption: General experimental workflow for heterocyclic synthesis.

Logical Relationship of Reactants to Products

Caption: Synthetic scope of this compound.

References

- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. Thiazole - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 5. wjpsonline.com [wjpsonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cyclocondensation of alpha-aminonitriles and enones: a short access to 3,4-dihydro-2H-pyrrole 2-carbonitriles and 2,3,5-trisubstituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Multicomponent Reactions with (Butylamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental procedures for utilizing (butylamino)acetonitrile in multicomponent reactions (MCRs), particularly focusing on the Ugi four-component reaction (U-4CR). While this compound is a valuable building block, its primary application in MCRs is as a precursor synthesized via the Strecker reaction. This document outlines both the synthesis of this compound and its subsequent use as the amine component in an illustrative Ugi reaction for the generation of diverse molecular scaffolds.

Introduction to this compound in Multicomponent Reactions

This compound belongs to the class of α-aminonitriles, which are versatile intermediates in organic synthesis. Their bifunctional nature, possessing both a nucleophilic amino group and a nitrile moiety, makes them intriguing substrates for the construction of complex molecules. Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic step, are powerful tools for generating molecular diversity and complexity efficiently. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can potentially incorporate α-aminonitriles like this compound to produce novel peptide-like structures or other complex organic molecules.

Key Applications

The primary applications of this compound in the context of multicomponent reactions include:

-

Synthesis of α-acylamino-N-cyanomethylamides: Through the Ugi four-component reaction, this compound can serve as the amine component, leading to the formation of α-acylamino amides bearing a cyanomethyl group on the amide nitrogen. These products are of interest in medicinal chemistry due to their potential as peptidomimetics.

-

Precursor for Heterocyclic Synthesis: The products of MCRs involving this compound can serve as precursors for the synthesis of various nitrogen-containing heterocycles through post-MCR transformations.

-

Generation of Libraries for Drug Discovery: The efficiency of MCRs allows for the rapid generation of libraries of compounds based on the this compound scaffold for screening in drug discovery programs.

Experimental Protocols

Protocol 1: Synthesis of this compound via Strecker Reaction

This protocol describes a general method for the synthesis of this compound from butylamine, formaldehyde, and a cyanide source.

Materials:

-

Butylamine

-

Formaldehyde (37% aqueous solution)

-

Potassium cyanide (KCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add butylamine (1.0 equiv).

-